Torularhodinaldehyde
Description
Properties
CAS No. |
5999-29-1 |
|---|---|
Molecular Formula |
C40H52O |
Molecular Weight |
548.8 g/mol |
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethylcyclohexen-1-yl)pentacosa-2,4,6,8,10,12,14,16,18,20,22,24-dodecaenal |
InChI |
InChI=1S/C40H52O/c1-32(19-12-21-34(3)22-13-23-35(4)24-15-26-37(6)31-41)17-10-11-18-33(2)20-14-25-36(5)28-29-39-38(7)27-16-30-40(39,8)9/h10-15,17-26,28-29,31H,16,27,30H2,1-9H3/b11-10+,19-12+,20-14+,22-13+,24-15+,29-28+,32-17+,33-18+,34-21+,35-23+,36-25+,37-26+ |
InChI Key |
IAEFJGPZEPGPGJ-HMHVFHPLSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=O)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC=C(C)C=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Torularhodinaldehyde can be synthesized through the fermentation of specific yeast strains such as Rhodotorula mucilaginosa. The process involves cultivating the yeast in a medium containing carbon sources like glucose or glycerol. The yeast cells are then subjected to thermal acid treatment, saponification, and ultrasound-assisted enzymatic lysis to release the carotenoids .
Industrial Production Methods
For industrial production, optimizing the cultivation conditions is crucial. Factors such as the composition of the culture media, light irradiation, and temperature significantly affect the yield of this compound. The biomass is extracted using non-polar solvents like hexane or a hexane-acetone mixture, followed by purification using silica cartridges .
Chemical Reactions Analysis
Types of Reactions
Torularhodinaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to produce derivatives with specific functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium cyanide.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which can have enhanced antioxidant properties or other desired characteristics.
Scientific Research Applications
Antioxidant Properties
Mechanism of Action
Torularhodinaldehyde exhibits potent antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have demonstrated its ability to scavenge free radicals effectively, surpassing that of other carotenoids such as β-carotene. The compound's structure, characterized by a long polyene chain, enhances its quenching capacity for singlet oxygen and other reactive species, making it a valuable candidate for applications in food preservation and health supplements .
Case Study: In Vitro Antioxidant Activity
In vitro assays using DPPH and ABTS methods revealed that this compound has an IC50 value of 1.96 μM in ABTS and 9.38 μM in DPPH, indicating strong free radical scavenging ability . These findings suggest its potential use in formulations aimed at reducing oxidative damage in food products and dietary supplements.
Anti-Inflammatory Effects
Cellular Mechanisms
Research indicates that this compound can modulate inflammatory pathways, particularly through the TLR4 pathway in RAW 264.7 macrophages. It has been shown to reduce the expression of pro-inflammatory markers such as TNF-α and MyD88, thereby alleviating LPS-induced inflammation . This property positions it as a candidate for therapeutic applications in inflammatory diseases.
Case Study: Alcohol-Induced Liver Damage
A study assessing the effects of this compound on alcoholic liver injury demonstrated significant protective effects against liver damage. Histological analysis indicated that treatment with this compound mitigated the adverse effects of alcohol consumption, highlighting its potential as a therapeutic agent for liver-related conditions .
Nutritional Applications
Pro-Vitamin A Activity
As a carotenoid, this compound serves as a precursor to vitamin A, essential for various biological functions including vision and immune response. Its incorporation into food products could enhance nutritional value while providing antioxidant benefits .
Case Study: Dietary Supplement Development
Research into the bioavailability of this compound has led to its exploration in dietary supplements aimed at improving overall health. Its antioxidant and anti-inflammatory properties make it an attractive ingredient for formulations targeting chronic diseases linked to oxidative stress .
Biotechnological Innovations
Microbial Production
The production of this compound through microbial fermentation presents a sustainable approach to obtaining this valuable compound. Studies have shown that specific conditions can enhance its biosynthesis in Sporidiobolus pararoseus, making it feasible for large-scale production in biotechnological applications .
Case Study: Enhanced Carotenoid Production
Experimental setups utilizing oxidative stressors have demonstrated increased yields of this compound, showcasing the potential for optimizing production processes in industrial settings . This advancement could lead to cost-effective methods for producing high-value carotenoids.
Pharmaceutical Applications
Potential Anti-Cancer Properties
Emerging research suggests that this compound may possess anti-cancer properties. In vitro studies indicate that it can inhibit cancer cell proliferation and induce apoptosis, warranting further investigation into its role as a chemopreventive agent .
Mechanism of Action
Torularhodinaldehyde exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes involved in the oxidative stress response. It also modulates signaling pathways related to cell survival and apoptosis .
Comparison with Similar Compounds
Research Implications
This compound’s unique properties make it a benchmark for studying:
CET Mechanisms : Its short τ$_1$ isolates collisional relaxation dynamics, avoiding complications from competing IC processes .
Conjugation Length Effects : Comparisons with β-apo-40/120-carotenals reveal how conjugation modulates excited-state lifetimes and spectral tuning .
Biological Relevance: As a microbial carotenoid, its ultrafast relaxation may protect against photodamage in high-light environments .
Tables
Table 1 : Summary of Photophysical Parameters in n-Hexane
| Parameter | This compound | β-apo-40-carotenal | β-carotene |
|---|---|---|---|
| S$_1$ Lifetime (ps) | 1.2 | 4.9 | 8.7 |
| S$0^{**}$→S$0^*$ (ps) | 3.4 | — | — |
| S$0^*$→S$0$ (ps) | 10.5 | 12.1 | 11.9 |
| S$0$-S$2$ Bleach (nm) | 500 | 500 (blue-shifted) | 480 |
Table 2 : Structural and Functional Comparison
| Feature | This compound | β-apo-40-carotenal | β-carotene |
|---|---|---|---|
| Terminal Group | Aldehyde | Aldehyde | Cyclic |
| Conjugated Double Bonds | ~9 | ~7 | ~11 |
| Biological Source | Yeasts | Synthetic/Plant | Plant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
